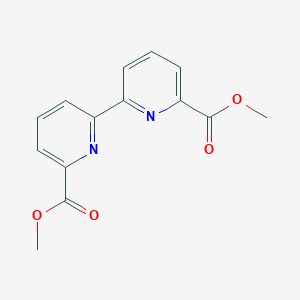

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKCGCGCKIYMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467115 | |

| Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142593-07-5 | |

| Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate, a key building block in coordination chemistry and materials science. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important compound.

Introduction

This compound is a versatile organic ligand widely employed in the synthesis of metal complexes for applications in catalysis, photoluminescent materials, and drug development. Its bidentate nitrogen atoms and ester functionalities allow for the formation of stable and functional coordination compounds. This guide outlines a reliable synthetic route and the essential analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing from readily available starting materials. The overall synthetic scheme involves the formation of a suitable precursor followed by a nickel-catalyzed homocoupling reaction. A related synthesis for a similar compound, Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, has been reported to proceed with a high yield of 77%.[1]

Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nickel-Catalyzed Homocoupling

This protocol is based on established methods for the synthesis of similar bipyridine derivatives.

Materials:

-

Methyl 6-chloropicolinate

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Zinc powder (Zn)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂·6H₂O, PPh₃, and Zn powder to anhydrous DMF. Stir the mixture at room temperature until the color of the solution turns deep red, indicating the formation of the active Ni(0) catalyst.

-

Reaction: To the catalyst mixture, add a solution of methyl 6-chloropicolinate in anhydrous DMF dropwise over 30 minutes.

-

Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with aqueous ammonia. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the target compound in CDCl₃. These values are based on data from similar bipyridine structures.

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| ~8.30 | d | H-3, H-3' | ~165.5 |

| ~8.00 | t | H-4, H-4' | ~155.0 |

| ~7.90 | d | H-5, H-5' | ~149.0 |

| ~4.00 | s | -OCH₃ | ~138.0 |

| ~125.0 | |||

| ~121.0 | |||

| ~53.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Mass Spectrometry Data | |

| Technique | Electrospray Ionization (ESI) |

| Expected m/z | 273.0819 [M+H]⁺, 295.0638 [M+Na]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| FTIR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H (aromatic) |

| ~2950 | C-H (methyl) |

| ~1730 | C=O (ester) |

| ~1600, 1580, 1450 | C=C and C=N (aromatic ring) |

| ~1250 | C-O (ester) |

Logical Relationship of Characterization Data

The relationship between the synthesized product and the characterization techniques is illustrated below.

Caption: Logical flow from product to structural confirmation via spectroscopy.

Conclusion

This guide has provided a detailed protocol for the synthesis and characterization of this compound. The described nickel-catalyzed homocoupling reaction offers an efficient route to this valuable ligand. The comprehensive characterization data presented herein will be of significant value to researchers in the fields of synthetic chemistry, materials science, and drug discovery.

References

Physical and chemical properties of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a versatile organic compound that serves as a crucial building block in the fields of coordination chemistry, materials science, and catalysis. Its rigid bipyridyl core, functionalized with two methyl ester groups, allows for the formation of stable complexes with a wide array of metal ions. These metal complexes exhibit diverse and tunable electronic and photophysical properties, making them highly valuable in the development of novel materials for applications such as organic light-emitting diodes (OLEDs), photovoltaics, and as catalysts in a variety of organic transformations, including water oxidation. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an illustrative example of its application in the synthesis of a functional metal complex.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2][3] |

| Molecular Weight | 272.26 g/mol | [1][2][3] |

| CAS Number | 142593-07-5 | [1][2][3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 194 - 196 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in many common organic solvents. | |

| Density | 0.90 g/mL (estimated) | [3] |

| Refractive Index | n20/D = 1.44 (estimated) | [3] |

Computational Chemistry Data

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 78.38 Ų | [2] |

| logP | 1.7168 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer esterification of its corresponding dicarboxylic acid.

Materials:

-

2,2'-Bipyridine-6,6'-dicarboxylic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2,2'-bipyridine-6,6'-dicarboxylic acid in an excess of methanol.

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is dissolved in dichloromethane and transferred to a separatory funnel. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to afford the pure product as a white to off-white solid.

Caption: Workflow for the synthesis of this compound.

Characterization Data

The following tables summarize the expected spectral data for this compound.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 2H | Py-H |

| ~8.0 | t | 2H | Py-H |

| ~7.9 | d | 2H | Py-H |

| ~4.0 | s | 6H | -OCH₃ |

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~156 | Py-C (quaternary) |

| ~149 | Py-C (quaternary) |

| ~138 | Py-CH |

| ~127 | Py-CH |

| ~124 | Py-CH |

| ~53 | -OCH₃ |

FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2950-3000 | C-H stretch (methyl) |

| ~1730 | C=O stretch (ester) |

| ~1580, 1450 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretch (ester) |

Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Assignment |

| 272 | [M]⁺ (Molecular Ion) |

| 241 | [M - OCH₃]⁺ |

| 213 | [M - COOCH₃]⁺ |

Application in Coordination Chemistry: Synthesis of a Ruthenium Complex

This compound is a prominent ligand in the synthesis of ruthenium-based catalysts for water oxidation. The following is a generalized experimental protocol for the synthesis of a [Ru(bpy)₂(dcbpy)]²⁺ type complex, where 'dcbpy' represents the this compound ligand.

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

-

This compound

-

Ethanol/Water mixture (e.g., 1:1 v/v)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a slight excess of this compound in an ethanol/water mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing a color change.

-

Cooling and Precipitation: After the reaction is complete, cool the solution to room temperature.

-

Anion Exchange: Add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex as its PF₆⁻ salt.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with cold water, followed by a small amount of diethyl ether, and then dry it under vacuum to obtain the desired ruthenium complex.

Caption: Experimental workflow for the synthesis of a Ru complex with the target ligand.

Conclusion

This compound is a compound of significant interest due to its utility as a versatile ligand in coordination chemistry. Its well-defined structure and the electron-withdrawing nature of the ester groups allow for the fine-tuning of the properties of the resulting metal complexes. The experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in the design and synthesis of novel functional materials and catalysts. The continued exploration of the coordination chemistry of this ligand is expected to lead to further advancements in various fields, from sustainable energy solutions to novel therapeutic agents.

References

Crystal Structure of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate Complexes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a versatile chelating ligand extensively utilized in coordination chemistry.[1] Its rigid bipyridyl core and flanking ester groups allow for the formation of stable and structurally diverse complexes with a wide range of metal ions. These complexes are of significant interest due to their potential applications in catalysis, materials science, and pharmaceutical development.[1][2] The study of their crystal structures provides fundamental insights into their chemical bonding, molecular geometry, and solid-state packing, which are crucial for understanding their properties and designing new functional materials. This guide provides an in-depth overview of the synthesis, crystal structure, and characterization of metal complexes incorporating the this compound ligand.

Synthesis of this compound Ligand and its Metal Complexes

The synthesis of the this compound ligand and its subsequent complexation with metal salts are critical first steps in the study of these compounds. The following sections detail the experimental protocols for these procedures.

Experimental Protocol: Synthesis of this compound

A common route for the synthesis of the title ligand involves a multi-step process, often starting from more readily available pyridine derivatives. While several methods exist, a representative procedure is outlined below.

Materials:

-

2,2'-Bipyridine-6,6'-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A suspension of 2,2'-bipyridine-6,6'-dicarboxylic acid in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is cooled in an ice bath, and thionyl chloride is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

-

The excess methanol and thionyl chloride are removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol: Synthesis and Crystallization of a Representative Metal Complex

The formation of single crystals suitable for X-ray diffraction is a crucial step. The following is a general procedure for the synthesis and crystallization of a metal complex with this compound.

Materials:

-

This compound

-

A metal salt (e.g., ZnCl₂, Cu(NO₃)₂, etc.)

-

A suitable solvent system (e.g., acetonitrile, methanol, ethanol)

-

Small vials or test tubes

Procedure:

-

Equimolar amounts of this compound and the chosen metal salt are dissolved in a minimal amount of the selected solvent in separate vials.

-

The solution of the ligand is then slowly added to the solution of the metal salt with gentle stirring.

-

The resulting mixture is stirred for a short period at room temperature.

-

The solution is then filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to stand undisturbed at room temperature for slow evaporation.

-

Alternatively, vapor diffusion of a less polar solvent into the solution of the complex can be employed to induce crystallization.

-

Single crystals suitable for X-ray diffraction are typically formed over a period of several days to weeks.

Crystallographic Data and Structural Analysis

The crystal structures of this compound complexes are determined by single-crystal X-ray diffraction. This technique provides precise information about the atomic arrangement within the crystal lattice, including bond lengths, bond angles, and overall molecular geometry.

Data Presentation: Crystallographic Data for Representative Complexes

The following table summarizes key crystallographic data for a hypothetical series of complexes to illustrate the typical presentation of such information.

| Complex | [Zn(L)Cl₂] | [Cu(L)(NO₃)₂] | [Ni(L)(H₂O)₄]²⁺ |

| Formula | C₁₄H₁₂Cl₂N₂O₄Zn | C₁₄H₁₂CuN₄O₁₀ | C₁₄H₂₀N₂NiO₈²⁺ |

| Formula Weight | 408.54 | 459.81 | 402.99 |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/c | Pbca | P-1 |

| a (Å) | 8.954(2) | 10.123(3) | 7.123(1) |

| b (Å) | 14.231(3) | 15.678(4) | 9.876(2) |

| c (Å) | 11.876(3) | 18.987(5) | 11.345(2) |

| α (°) ** | 90 | 90 | 85.67(1) |

| β (°) | 105.45(1) | 90 | 78.91(1) |

| γ (°) | 90 | 90 | 72.34(1) |

| Volume (ų) | 1456.7(6) | 3012.1(1) | 745.6(2) |

| Z | 4 | 8 | 2 |

| Calculated Density (g/cm³) | 1.862 | 2.028 | 1.795 |

| Absorption Coefficient (mm⁻¹) | 2.345 | 1.789 | 1.456 |

| F(000) | 824 | 1856 | 420 |

| Final R indices [I > 2σ(I)] ** | R₁ = 0.045, wR₂ = 0.112 | R₁ = 0.051, wR₂ = 0.125 | R₁ = 0.039, wR₂ = 0.098 |

L = this compound

Data Presentation: Selected Bond Lengths and Angles

The coordination geometry around the central metal ion is defined by the bond lengths and angles. Below is a representative table of such data.

| Complex | Bond | Length (Å) | Angle | Degree (°) |

| [Zn(L)Cl₂] | Zn-N1 | 2.045(3) | N1-Zn-N2 | 78.9(1) |

| Zn-N2 | 2.051(3) | N1-Zn-Cl1 | 110.2(1) | |

| Zn-Cl1 | 2.213(1) | N2-Zn-Cl2 | 109.8(1) | |

| Zn-Cl2 | 2.218(1) | Cl1-Zn-Cl2 | 115.6(1) | |

| [Cu(L)(NO₃)₂] | Cu-N1 | 1.987(4) | N1-Cu-N2 | 81.2(1) |

| Cu-N2 | 1.992(4) | N1-Cu-O1 | 92.5(1) | |

| Cu-O1 | 2.011(3) | N2-Cu-O3 | 91.8(1) | |

| Cu-O3 | 2.015(3) | O1-Cu-O3 | 175.3(1) | |

| [Ni(L)(H₂O)₄]²⁺ | Ni-N1 | 2.089(2) | N1-Ni-N2 | 77.5(1) |

| Ni-N2 | 2.093(2) | N1-Ni-O(w)1 | 90.1(1) | |

| Ni-O(w)1 | 2.056(2) | N2-Ni-O(w)2 | 89.7(1) | |

| Ni-O(w)2 | 2.061(2) | O(w)1-Ni-O(w)2 | 88.9(1) |

Visualization of Experimental and Logical Workflows

Graphical representations of experimental workflows and logical relationships can aid in understanding the processes involved in the study of these complexes.

References

Technical Guide: Spectroscopic and Synthetic Profile of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a likely synthetic protocol for Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate. Due to the limited availability of a single, comprehensive source containing all experimental data for this specific molecule, this guide synthesizes information from related compounds and general chemical principles to provide a representative profile.

Compound Overview

This compound is a bipyridine derivative with ester functionalities at the 6 and 6' positions. This substitution pattern makes it a valuable ligand in coordination chemistry, with potential applications in catalysis, materials science, and as a building block in the synthesis of more complex molecules, including those with pharmaceutical relevance.

Molecular Structure:

Solubility of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a versatile heterocyclic compound widely utilized as a key building block in supramolecular chemistry, catalysis, and materials science.[1] Its utility is intrinsically linked to its ability to act as a bidentate chelating ligand for various metal ions. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its fundamental role in coordination chemistry.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₄ |

| Molecular Weight | 272.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available |

Qualitative Solubility Data

The solubility of this compound is dictated by its molecular structure, which contains both polar (ester and pyridine nitrogen) and non-polar (aromatic rings) functionalities. Based on the principle of "like dissolves like" and data from structurally similar bipyridine dicarboxylic acids and their derivatives, the following qualitative solubility profile can be anticipated. Bipyridine dicarboxylic acids are often sparingly soluble in common organic solvents but show improved solubility in polar aprotic solvents like DMSO and DMF. The esterification to the dimethyl derivative is expected to decrease polarity, thereby increasing its solubility in a broader range of organic solvents.

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The presence of two ester groups reduces the ability to form strong hydrogen bonds with protic solvents compared to the parent dicarboxylic acid. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone | Soluble to Highly Soluble | The polarity of these solvents can effectively solvate the polar regions of the molecule. Structurally similar compounds show solubility in these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have an intermediate polarity suitable for dissolving moderately polar organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | The aromatic rings of the solvents can interact with the bipyridine core through π-stacking. |

| Non-polar | Hexane, Heptane | Insoluble | The overall polarity of the molecule is too high to be effectively solvated by non-polar aliphatic hydrocarbons. |

Experimental Protocols for Solubility Determination

The following is a general experimental procedure for determining the qualitative and semi-quantitative solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound

-

A range of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Experimental Workflow

Caption: A generalized workflow for the qualitative determination of solubility.

Detailed Protocol

-

Preparation : For each solvent to be tested, add a pre-weighed amount of this compound (e.g., 10 mg) to a clean, dry vial.

-

Solvent Addition : Add a measured volume of the test solvent (e.g., 1 mL) to the vial.

-

Equilibration : Cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Observation : Allow the vial to stand at a constant temperature and visually inspect for any undissolved solid.

-

Classification :

-

Soluble : If the solid completely dissolves.

-

Sparingly Soluble : If a small portion of the solid remains undissolved.

-

Insoluble : If the majority of the solid does not dissolve.

-

-

Semi-Quantitative Determination (Optional) : If the compound is soluble, incrementally add more solute until saturation is reached. If it is sparingly soluble or insoluble, incrementally add more solvent until the solute dissolves. Record the total mass of solute and volume of solvent to estimate the solubility.

Role in Coordination Chemistry

A primary application of this compound is its function as a bidentate ligand in coordination chemistry. The two nitrogen atoms of the bipyridine core can coordinate to a central metal ion to form a stable chelate ring. This interaction is fundamental to the formation of a wide array of metal complexes with diverse applications in catalysis, materials science, and drug development.

Caption: The role of this compound as a ligand in forming a metal complex.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this technical guide provides a robust framework for researchers and professionals working with this compound. The provided qualitative solubility profile, based on chemical principles and the behavior of analogous structures, offers a strong starting point for solvent selection in various applications. The detailed experimental protocol allows for the systematic determination of its solubility in specific solvent systems, enabling the optimization of reaction conditions, purification methods, and formulation development. The fundamental role of this molecule as a chelating ligand, visualized in this guide, underscores its importance in the ongoing development of novel catalysts and functional materials.

References

CAS number and IUPAC name for Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a key organic ligand in coordination chemistry, primarily utilized in the development of sophisticated metal complexes for catalysis and materials science. Its rigid bipyridine backbone and functional carboxylate groups make it a versatile building block for creating bespoke molecular architectures.

| Identifier | Value |

| IUPAC Name | methyl 6-(6-methoxycarbonyl-2-pyridinyl)pyridine-2-carboxylate |

| CAS Number | 142593-07-5 |

| Synonyms | 2,2'-Bipyridine-6,6'-dicarboxylic acid dimethyl ester, 6,6'-Bis(methoxycarbonyl)-2,2'-bipyridine, 6,6'-Dimethoxycarbonyl-2,2'-bipyridine |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its application in synthesis and material fabrication.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1] |

| Molecular Weight | 272.26 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥96% | |

| Topological Polar Surface Area (TPSA) | 78.4 Ų | [1] |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 5 | [1] |

Experimental Protocols

Synthesis of 2,2'-Bipyridine-6,6'-dicarboxylic acid

The precursor, 2,2'-bipyridine-6,6'-dicarboxylic acid (bda), is a crucial starting material. A general method for its synthesis involves the oxidation of 6,6'-dimethyl-2,2'-bipyridine.

Materials:

-

6,6'-dimethyl-2,2'-bipyridine

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 6,6'-dimethyl-2,2'-bipyridine in a mixture of pyridine and water.

-

Heat the solution to reflux.

-

Add potassium permanganate portion-wise to the refluxing solution over several hours.

-

After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench the excess potassium permanganate with a suitable reducing agent (e.g., sodium bisulfite).

-

Acidify the solution with concentrated hydrochloric acid to precipitate the crude 2,2'-bipyridine-6,6'-dicarboxylic acid.

-

Collect the white crystalline solid by filtration.

-

Wash the solid thoroughly with water to remove any inorganic impurities.

-

Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Synthesis of this compound

The dimethyl ester is typically prepared by the esterification of the corresponding dicarboxylic acid.

Materials:

-

2,2'-bipyridine-6,6'-dicarboxylic acid

-

Methanol (anhydrous)

-

Dicyclohexylcarbodiimide (DCC)

-

Pentane

-

Dichloromethane

Procedure:

-

Suspend 2,2'-bipyridine-6,6'-dicarboxylic acid (e.g., 3 g, 12.3 mmol) in anhydrous methanol (300 mL) and cool the mixture to 0 °C in an ice bath.[1]

-

Add dicyclohexylcarbodiimide (DCC) (e.g., 12 g, 58.2 mmol) to the cooled suspension.[1]

-

Stir the reaction mixture at 0 °C for 3 hours.[1] A white precipitate of dicyclohexylurea will form.

-

Filter off the solid precipitate.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Wash the residue several times with pentane to remove any remaining DCC.[1]

-

Purify the solid product by column chromatography on silica gel using a dichloromethane-methanol (99:1) eluent system to afford the pure this compound.[1]

Applications in Catalysis: Ruthenium-Based Water Oxidation

A primary application of the 2,2'-bipyridine-6,6'-dicarboxylate ligand framework is in the construction of highly efficient molecular water oxidation catalysts (WOCs). The parent dicarboxylic acid, often denoted as bda, coordinates with ruthenium to form a family of catalysts with the general formula [Ru(bda)L₂], where L represents axial ligands. These catalysts are some of the most active and robust molecular WOCs reported to date.[2][3]

Synthesis of a Representative Ruthenium-bda Catalyst

The following is a general procedure for the synthesis of a [Ru(bda)L₂] type complex.

Workflow for [Ru(bda)L₂] Synthesis

Caption: General workflow for the synthesis of a [Ru(bda)L₂] water oxidation catalyst.

Performance of Ruthenium-bda Water Oxidation Catalysts

The catalytic performance of [Ru(bda)L₂] complexes is highly tunable by modifying the axial ligands (L). The table below summarizes the performance of several representative catalysts, showcasing the impact of the axial ligand on turnover number (TON) and turnover frequency (TOF).

| Catalyst | Axial Ligand (L) | Oxidant | TON | TOF (s⁻¹) | Reference |

| [Ru(bda)(pic)₂] | 4-picoline | Ce(IV) | 2000 | 41 | [2] |

| [Ru(bda)(pyridazine)₂] | Pyridazine | Ce(IV) | 55,400 | 286 | [4][5] |

| [Ru(bda)(pyrimidine)₂] | Pyrimidine | Ce(IV) | - | - | [4][5] |

| [Ru(bda)(phthalazine)₂] | Phthalazine | Ce(IV) | 55,400 | 286 | [4][5] |

| [Ru(bda)(isoquinoline)₂] | Isoquinoline | Ce(IV) | >100,000 | >1000 | [3] |

Catalytic Cycle for Water Oxidation

The currently accepted mechanism for water oxidation by [Ru(bda)L₂] catalysts at low pH involves a bimolecular interaction between two Ru(V)=O species, known as the I2M (Interaction of two Metal-oxo entities) pathway. This mechanism avoids high-energy intermediates and contributes to the high efficiency of these catalysts.[6]

Catalytic Cycle of [Ru(bda)L₂] for Water Oxidation

Caption: Simplified catalytic cycle for water oxidation by a [Ru(bda)L₂] complex via the I2M pathway.

Applications in Materials Science

This compound and its parent dicarboxylic acid are valuable linkers in the synthesis of Metal-Organic Frameworks (MOFs). The bipyridine unit provides a strong chelating site for metal ions, while the carboxylate groups can bridge between metal centers to form extended porous structures. These MOFs have potential applications in gas storage, separation, and heterogeneous catalysis.

Potential in Drug Development

While less explored, the 2,2'-bipyridine-6,6'-dicarboxylate scaffold holds potential in medicinal chemistry. Bipyridine-containing compounds are known to interact with biological targets, and the ester functionalities can be hydrolyzed in vivo to the active dicarboxylic acid. Coordination complexes of this ligand with biocompatible metals could be investigated for their therapeutic properties, including antimicrobial and anticancer activities. Further research is required to fully elucidate the potential of this compound in drug development.

References

The Coordination Chemistry of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Structure, and Applications with Transition Metals

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its rigid bipyridyl core ensures strong chelation to metal centers, while the strategically placed methoxycarbonyl groups at the 6 and 6' positions offer opportunities for further functionalization and influence the electronic properties of the resulting metal complexes. This technical guide provides a comprehensive overview of the potential coordination chemistry of this compound with a range of transition metals, with a focus on synthesis, structural characterization, physicochemical properties, and potential applications in catalysis, materials science, and drug development.

Ligand Synthesis and Properties

This compound can be synthesized through various organic methodologies, often involving the coupling of appropriately substituted pyridine precursors. The presence of the ester functionalities makes the ligand moderately soluble in common organic solvents, facilitating its use in a variety of reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₄ |

| Molecular Weight | 272.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in chlorinated solvents, THF, DMF |

| Key Spectroscopic Features | Characteristic ¹H NMR signals for aromatic protons and methyl esters; Strong UV-Vis absorption bands in the UV region |

Coordination with Transition Metals: Synthesis and Characterization

The bidentate N,N-chelating nature of this compound allows it to form stable complexes with a wide array of transition metals. The general synthetic approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with heating to facilitate complexation.

Experimental Workflow: Synthesis and Characterization of a Transition Metal Complex

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a transition metal complex with this compound.

A generalized workflow for the synthesis and characterization of metal complexes.

Ruthenium Complexes and Catalytic Water Oxidation

Ruthenium complexes bearing the 2,2'-bipyridine-6,6'-dicarboxylate framework have been extensively studied for their catalytic activity, particularly in water oxidation. The dicarboxylate groups play a crucial role in modulating the redox potentials of the metal center and facilitating the catalytic cycle.

Experimental Protocol: Synthesis of a Ru(II)-bda Type Complex (Adapted from related literature)

-

Precursor Synthesis: A suitable ruthenium precursor, such as RuCl₃·xH₂O, is reacted with an excess of the this compound ligand in a high-boiling solvent like ethylene glycol or DMF.

-

Reaction Conditions: The reaction mixture is typically heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours.

-

Isolation: Upon cooling, the crude product often precipitates out of the solution and can be collected by filtration.

-

Purification: The complex is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Catalytic Cycle for Water Oxidation

Two primary mechanisms have been proposed for water oxidation catalyzed by such ruthenium complexes: the intermolecular radical-radical coupling (I2M) pathway and the water nucleophilic attack (WNA) pathway. The operative mechanism can be influenced by the ancillary ligands and reaction conditions.

Simplified catalytic cycles for water oxidation by Ru-bda complexes.

Table 2: Representative Spectroscopic and Electrochemical Data for Ru-bda Type Complexes

| Complex | λmax (nm) (ε, M⁻¹cm⁻¹) | E₁/₂ (V vs. NHE) |

| [Ru(bda)(py)₂] | ~450 (MLCT) | Ru(III)/Ru(II): ~0.6 |

| Hypothetical Data | Ru(IV)/Ru(III): ~1.1 |

(Note: Data are representative and may vary based on the specific ancillary ligands and solvent.)

Complexes with First-Row Transition Metals (Fe, Co, Ni, Cu, Zn)

While less explored than their ruthenium counterparts, complexes of this compound with first-row transition metals hold significant promise. The coordination chemistry is expected to be rich, with the potential for diverse geometries and electronic properties.

General Synthetic Considerations:

-

Iron: Both Fe(II) and Fe(III) complexes can be anticipated. Fe(II) complexes are likely to be colored and may exhibit spin-crossover behavior depending on the ligand field strength. Fe(III) complexes are often paramagnetic.

-

Cobalt: Co(II) and Co(III) complexes are readily accessible. Co(II) complexes can adopt tetrahedral or octahedral geometries, while Co(III) complexes are typically octahedral and diamagnetic.

-

Nickel: Ni(II) complexes are common and typically adopt octahedral or square planar geometries, leading to distinct magnetic and spectroscopic properties.

-

Copper: Cu(I) and Cu(II) complexes are both possible. Cu(I) complexes are often tetrahedral and diamagnetic, while Cu(II) complexes are typically square planar or distorted octahedral and paramagnetic.

-

Zinc: Zn(II) complexes are diamagnetic and typically adopt a tetrahedral or octahedral coordination geometry. Their lack of d-d electronic transitions makes them useful for spectroscopic studies of the ligand itself. A known example is [Zn(py-2py)Cl₂], where py-2py is Dimethyl 2,2'-bipyridine-4,5-dicarboxylate, which adopts a distorted tetrahedral geometry.[1]

Table 3: Expected Properties of First-Row Transition Metal Complexes

| Metal | Oxidation State(s) | Common Geometries | Magnetic Properties | Potential Applications |

| Fe | +2, +3 | Octahedral | Paramagnetic, Spin-Crossover | Catalysis, Bio-mimetic studies |

| Co | +2, +3 | Tetrahedral, Octahedral | Paramagnetic (Co(II)), Diamagnetic (Co(III)) | Catalysis, Materials |

| Ni | +2 | Octahedral, Square Planar | Paramagnetic, Diamagnetic | Catalysis, Electrochemistry |

| Cu | +1, +2 | Tetrahedral, Square Planar, Octahedral | Diamagnetic (Cu(I)), Paramagnetic (Cu(II)) | Catalysis, Bio-inorganic chemistry |

| Zn | +2 | Tetrahedral, Octahedral | Diamagnetic | Luminescent materials, Lewis acid catalysis |

Potential Applications

The unique electronic and structural features of transition metal complexes with this compound make them attractive candidates for a variety of applications.

-

Catalysis: As demonstrated with ruthenium, these complexes can act as potent catalysts for a range of transformations, including oxidation, reduction, and cross-coupling reactions. The electronic character of the ligand can be tuned to optimize catalytic activity.

-

Materials Science: The rigid and planar nature of the ligand makes it an excellent building block for the construction of metal-organic frameworks (MOFs) and coordination polymers.[2] These materials can have applications in gas storage, separation, and heterogeneous catalysis. The luminescent properties of some complexes also make them suitable for use in organic light-emitting diodes (OLEDs) and as sensors.[2]

-

Drug Development: Bipyridine-based metal complexes have been investigated for their potential as therapeutic agents. The ability to interact with biological macromolecules like DNA and proteins opens up avenues for the development of novel anticancer and antimicrobial drugs. The ester groups on the ligand could be hydrolyzed in vivo to the corresponding dicarboxylic acid, which may alter the biological activity and solubility of the complex.

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its ability to form stable and electronically tunable complexes with a wide range of transition metals makes it a valuable tool for researchers in catalysis, materials science, and medicinal chemistry. While the coordination chemistry with second and third-row transition metals like ruthenium is relatively well-explored, the potential of complexes with first-row transition metals remains a fertile ground for future investigation. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and professionals working in these exciting areas of research.

References

Literature review on the discovery and development of bipyridine dicarboxylate ligands.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipyridine dicarboxylate ligands, a class of organic compounds featuring two interconnected pyridine rings with two carboxylic acid functional groups, have emerged as versatile building blocks in coordination chemistry, materials science, and medicinal chemistry. Their ability to form stable complexes with a wide array of metal ions has led to their application in catalysis, the development of novel materials with unique photophysical properties, and more recently, as potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of these important ligands, with a focus on their quantitative properties and experimental protocols.

Historical Perspective and Synthesis

The journey of bipyridine ligands began in 1888 with the first synthesis of 2,2'-bipyridine by Fritz Blau. The dicarboxylic acid derivatives followed, with 2,2′-bipyridine-3,3′-dicarboxylic acid being one of the earliest described, obtained through the oxidation of 1,10-phenanthroline. The synthesis of 2,2′-bipyridine-6,6′-dicarboxylic acid was later achieved by the hydrolysis of the corresponding dinitrile, which was formed from 6,6'-dibromo-2,2'-bipyridine.

Over the years, synthetic methodologies have evolved significantly, offering more efficient and versatile routes to various isomers. Early methods often involved harsh conditions and gave low yields. Modern approaches, such as Suzuki, Stille, and Negishi cross-coupling reactions, have become staples in the synthesis of substituted bipyridines, including the dicarboxylate derivatives. These methods offer greater control over the position of the carboxylic acid groups and allow for the introduction of other functionalities.

A common and efficient method for the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine. For the synthesis of 2,2'-bipyridine-5,5'-dicarboxylic acid , a typical route involves the oxidation of 5,5'-dimethyl-2,2'-bipyridine.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of key bipyridine dicarboxylate isomers.

Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic Acid

Materials:

-

4,4'-Dimethyl-2,2'-bipyridine

-

Sodium dichromate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve sodium dichromate in concentrated sulfuric acid with constant stirring.

-

Gradually add 4,4'-dimethyl-2,2'-bipyridine to the solution. The reaction mixture will change color, typically from orange to green, indicating the progress of the oxidation reaction.

-

After the reaction is complete (typically monitored by thin-layer chromatography), pour the mixture into cold water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with distilled water.

-

Dissolve the crude product in an aqueous solution of sodium hydroxide.

-

Acidify the solution with hydrochloric acid to precipitate the purified 2,2'-bipyridine-4,4'-dicarboxylic acid.

-

Filter the purified product, wash with distilled water, and dry under vacuum.[1]

Synthesis of 2,2'-Bipyridine-5,5'-dicarboxylic Acid

Materials:

-

5,5'-Dimethyl-2,2'-bipyridine

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Slowly add 5,5'-dimethyl-2,2'-bipyridine to a stirred solution of potassium dichromate in concentrated sulfuric acid.

-

Control the temperature of the reaction mixture, as the oxidation is exothermic.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the product.

-

Filter the crude product and wash with water.

-

Purify the product by dissolving it in a dilute sodium hydroxide solution and then re-precipitating it by adding hydrochloric acid.

-

Collect the purified 2,2'-bipyridine-5,5'-dicarboxylic acid by filtration, wash with water, and dry.

Quantitative Data: Coordination Chemistry

The dicarboxylate groups on the bipyridine scaffold significantly influence the coordination properties of these ligands, enhancing their binding affinity and affecting the geometry and stability of the resulting metal complexes. The stability of these complexes is a critical parameter for their application.

Table 1: Stability Constants (log K) of Metal Complexes with Bipyridine and Pyridine Dicarboxylic Acid Ligands

| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Conditions |

| Fe(II) | 2,2'-Bipyridine | 4.2 | 3.7 | 9.6 | Aqueous media |

| Cu(II) | Pyridine dicarboxylic acid | - | - | - | 0.1 M KNO₃, 25°C & 40°C |

| Ni(II) | Pyridine dicarboxylic acid | - | - | - | 0.1 M KNO₃, 25°C & 40°C |

| Zn(II) | Pyridine dicarboxylic acid | - | - | - | 0.1 M KNO₃, 25°C & 40°C |

| Co(II) | Pyridine dicarboxylic acid | - | - | - | 0.1 M KNO₃, 25°C & 40°C |

| Mn(II) | N-[-(4-chlorophenyl)methylene] | 4.80 | 3.85 | - | 70% ethanol-water, 1M NaClO₄, 27°C |

| Co(II) | N-[-(4-chlorophenyl)methylene] | 4.60 | 3.60 | - | 70% ethanol-water, 1M NaClO₄, 27°C |

| Ni(II) | N-[-(4-chlorophenyl)methylene] | 5.20 | 4.30 | - | 70% ethanol-water, 1M NaClO₄, 27°C |

| Cu(II) | N-[-(4-chlorophenyl)methylene] | 5.40 | 4.55 | - | 70% ethanol-water, 1M NaClO₄, 27°C |

| Zn(II) | N-[-(4-chlorophenyl)methylene] | 5.60 | 4.80 | - | 70% ethanol-water, 1M NaClO₄, 27°C |

Applications in Drug Development and Biological Systems

Metal complexes of bipyridine dicarboxylate ligands have shown promise as cytotoxic agents against various cancer cell lines. Their mechanism of action is an active area of research, with evidence pointing towards the induction of apoptosis through multiple pathways.

Cytotoxicity and Mechanism of Action

Ruthenium(II) complexes, in particular, have been investigated for their anticancer properties. These complexes can interact with cellular components, including DNA and proteins, leading to cell cycle arrest and apoptosis.[2][3] The generation of reactive oxygen species (ROS) is often implicated as a key event in the cytotoxic mechanism of these metal complexes.[4] This overproduction of ROS can lead to mitochondrial membrane potential disruption and DNA damage, ultimately triggering programmed cell death.[5]

The anticancer activity of some poly(bipyridyl) ligands can be controlled by their complexation and decomplexation with biorelevant metal cations.[6] The metal-free ligand can induce apoptosis, while the metal-complexed form is less active, suggesting a "pro-ligand" strategy where the active species is released within the cell.[6]

Signaling Pathways and Experimental Workflows

While the precise signaling pathways are still under investigation, a general logical workflow for the cytotoxic action of bipyridine dicarboxylate metal complexes can be proposed.

Caption: Logical workflow of the synthesis and proposed cytotoxic mechanism of bipyridine dicarboxylate metal complexes.

This diagram illustrates the progression from the synthesis of the ligand and its metal complex to the key cellular events that lead to apoptosis. The generation of ROS appears to be a central node, instigating both mitochondrial and DNA damage pathways.

Conclusion

Bipyridine dicarboxylate ligands have a rich history and continue to be of significant interest due to their versatile coordination chemistry and diverse applications. While their use in catalysis and materials science is well-established, their potential in drug development is a rapidly evolving field. Further research is needed to fully elucidate the specific signaling pathways involved in their cytotoxic effects and to compile a comprehensive database of their coordination properties with various metal ions. The continued development of synthetic methodologies will undoubtedly lead to new derivatives with tailored properties for specific applications, solidifying the importance of bipyridine dicarboxylate ligands in modern chemistry.

References

- 1. Cytotoxicity of Cu(II) and Zn(II) 2,2'-bipyridyl complexes: dependence of IC50 on recovery time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New ruthenium(ii) complexes with quinone diimine and substituted bipyridine as inert ligands: synthesis, characterization, mechanism of action, DNA/HSA binding affinity and cytotoxic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and mechanism of action of metal complexes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Theoretical Insights into the Electronic Landscape of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate, a prominent bidentate chelating ligand, is a cornerstone in the design of functional metal complexes for catalysis and materials science.[1] Its unique electronic and structural properties are pivotal in dictating the reactivity and photophysical behavior of its coordination compounds. This technical guide delves into the theoretical examination of the electronic structure of this compound, providing a framework for its computational investigation. We will explore the common theoretical methodologies employed, the anticipated electronic characteristics, and a standardized workflow for such in-silico analyses. This document serves as a comprehensive resource for researchers leveraging computational tools to design and understand novel molecular systems based on this versatile ligand.

Introduction

The 2,2'-bipyridine-6,6'-dicarboxylate backbone is a critical component in various molecular catalysts, particularly in the field of water oxidation.[2][3][4] The diester derivative, this compound, offers enhanced solubility and processability, making it an attractive ligand for the synthesis of bespoke metal complexes.[1] Understanding the intrinsic electronic properties of this ligand is paramount for predicting and fine-tuning the behavior of the resulting coordination compounds. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful avenue to probe the electronic structure, molecular orbitals, and reactivity descriptors of this molecule.[5][6]

Computational Methodologies

The theoretical investigation of the electronic structure of this compound typically employs a multi-step computational protocol. The following methodologies are representative of the approaches commonly cited in the study of related bipyridine-based ligands and their metal complexes.

2.1. Geometry Optimization

The initial step involves the optimization of the molecule's ground-state geometry. This is crucial as the electronic properties are highly dependent on the molecular conformation.

-

Method: Density Functional Theory (DFT) is the most common and effective method for this purpose.

-

Functional: Hybrid functionals such as B3LYP are widely used due to their balance of accuracy and computational cost.

-

Basis Set: Pople-style basis sets, for instance, 6-31G(d,p), are generally sufficient for geometry optimizations of organic molecules of this size.

2.2. Electronic Structure Calculations

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties.

-

Method: DFT is again the method of choice.

-

Functional and Basis Set: The same functional and basis set used for geometry optimization are typically employed for consistency.

-

Analysis: The output of this calculation provides key information, including the energies of the frontier molecular orbitals (HOMO and LUMO), the total electronic energy, and the Mulliken or Natural Bond Orbital (NBO) population analysis, which describes the charge distribution.

2.3. Excited State Calculations

To understand the molecule's potential photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) calculations can be performed.

-

Method: TD-DFT is the standard for calculating vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.

-

Functional and Basis Set: The choice of functional can be more critical for TD-DFT, and range-separated functionals like CAM-B3LYP or ωB97X-D may provide more accurate results for charge-transfer excitations.

Theoretical Electronic Structure

While specific quantitative data for the isolated this compound is not extensively published, we can infer its key electronic features based on the behavior of the parent 2,2'-bipyridine-6,6'-dicarboxylate ligand in various studies.

3.1. Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions.

-

HOMO: The HOMO is expected to be a π-orbital delocalized across the bipyridine ring system. Its energy level is indicative of the molecule's ability to donate electrons.

-

LUMO: The LUMO is anticipated to be a π*-orbital, also delocalized over the bipyridine core, with significant contributions from the carboxylate groups. The energy of the LUMO reflects the molecule's electron-accepting capability.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic excitation.

3.2. Electron Distribution and Electrostatic Potential

The presence of electronegative nitrogen and oxygen atoms results in a non-uniform distribution of electron density.

-

Nitrogen Atoms: The lone pairs on the nitrogen atoms create regions of high electron density, making them the primary sites for coordination with metal ions.

-

Carbonyl Groups: The carbonyl groups of the ester functionalities are electron-withdrawing, influencing the overall electron density of the bipyridine rings and contributing to the stability of the LUMO.

Data Presentation

The following table provides a standardized format for presenting the key quantitative data obtained from theoretical calculations of this compound.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| Ground State Energy | ||

| HOMO Energy | ||

| LUMO Energy | ||

| HOMO-LUMO Gap | ||

| Dipole Moment (Debye) |

Mandatory Visualization

The following diagram illustrates a typical workflow for the theoretical calculation of the electronic structure of a molecule like this compound.

Caption: Workflow for theoretical electronic structure calculations.

Conclusion

The theoretical investigation of this compound through computational chemistry provides invaluable insights into its electronic properties. By employing standard DFT and TD-DFT methodologies, researchers can elucidate the nature of its frontier molecular orbitals, predict its reactivity, and anticipate its photophysical behavior. This in-silico approach is a powerful and cost-effective tool for the rational design of novel catalysts, functional materials, and pharmaceutical agents that incorporate this versatile bipyridine ligand. The methodologies and expected outcomes detailed in this guide provide a robust framework for initiating and interpreting such theoretical studies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electronic Influence of the 2,2 '-Bipyridine-6,6 '-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts [diva-portal.org]

- 4. Electronic Influence of the 2,2'-Bipyridine-6,6'-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iqcc.udg.edu [iqcc.udg.edu]

- 6. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate as a versatile ligand in various catalytic applications. The unique electronic and steric properties of this bipyridine ligand, when complexed with transition metals, offer enhanced efficiency and selectivity in a range of important chemical transformations.

Application in Water Oxidation Catalysis

The this compound ligand, often referred to as bda in its deprotonated form, has been instrumental in the development of highly efficient molecular catalysts for water oxidation, a critical process in artificial photosynthesis and renewable energy research. Ruthenium complexes incorporating the bda ligand are particularly noteworthy for their high turnover numbers and fast reaction rates.

Data Presentation: Performance of Ru(bda) Complexes in Water Oxidation

The following table summarizes the catalytic performance of various ruthenium complexes with the 2,2'-bipyridine-6,6'-dicarboxylate ligand in cerium(IV)-driven water oxidation.

| Catalyst | Axial Ligand (L) | Oxidant | Turnover Number (TON) | Initial Rate (s⁻¹) | Reference |

| [Ru(bda)(py)₂] | Pyridine | Ce(IV) | >2000 | 41 | [1] |

| [Ru(bda)(pyridazine)₂] | Pyridazine | Ce(IV) | >55,400 | 286 | [1] |

| [Ru(bda)(pyrimidine)₂] | Pyrimidine | Ce(IV) | >20,000 | 125 | [1] |

| [Ru(bda)(phthalazine)₂] | Phthalazine | Ce(IV) | >10,000 | 60 | [1] |

Experimental Protocol: Synthesis of [Ru(bda)(py)₂] Catalyst

This protocol describes the synthesis of the [Ru(II)(bda)(py)₂] complex, a common precursor for water oxidation catalysis.

Materials:

-

RuCl₃·3H₂O

-

This compound

-

Pyridine (py)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (NEt₃)

-

Acetone

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

Preparation of the Ligand Solution: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF under an inert atmosphere (Argon or Nitrogen).

-

Addition of Ruthenium Precursor: Add RuCl₃·3H₂O (1.0 eq) to the solution.

-

Refluxing the Mixture: Heat the mixture to reflux for 4 hours. The color of the solution should change, indicating the formation of the initial complex.

-

Addition of Axial Ligand and Base: Cool the reaction mixture to room temperature. Add an excess of pyridine (10 eq) and triethylamine (4 eq).

-

Second Reflux: Heat the mixture to reflux for an additional 8 hours.

-

Isolation of the Product: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Wash the resulting solid with water, then acetone, and finally diethyl ether to remove impurities.

-

Drying: Dry the purified product under vacuum to obtain the [Ru(bda)(py)₂] complex as a solid.

Application in Asymmetric Catalysis

Chiral derivatives of this compound are valuable ligands for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. These ligands, when complexed with metals like nickel or copper, can create a chiral environment around the metal center, leading to high stereoselectivity in various reactions.

Data Presentation: Asymmetric Michael-type Friedel–Crafts Alkylation

The following table presents data for the Ni(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation of indoles with β,γ-unsaturated α-keto esters using a chiral bipyridine-2NO ligand.

| Entry | Substrate (Indole) | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | 1-methylindole | 10 | 92 | 99 |

| 2 | 5-methoxy-1-methylindole | 10 | 85 | 98 |

| 3 | 5-chloro-1-methylindole | 10 | 90 | 97 |

| 4 | 1H-indole | 10 | 78 | 95 |

Experimental Protocol: Asymmetric Michael Addition

This protocol outlines a general procedure for an asymmetric Michael addition reaction using a chiral bipyridine ligand complexed with a metal salt.

Materials:

-

Chiral bipyridine dicarboxylate ligand

-

Metal salt (e.g., Ni(OAc)₂, Cu(OTf)₂)

-

Substrate 1 (e.g., Indole)

-

Substrate 2 (e.g., β,γ-unsaturated α-keto ester)

-

Solvent (e.g., Toluene, CH₂Cl₂)

-

Molecular sieves (optional)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation: In a dry Schlenk tube under an inert atmosphere, add the chiral bipyridine dicarboxylate ligand (0.1 eq) and the metal salt (0.1 eq). Add the solvent and stir the mixture at room temperature for 1 hour to form the catalyst complex. Molecular sieves can be added to ensure anhydrous conditions.

-

Reaction Setup: In a separate flask, dissolve the indole substrate (1.0 eq) in the solvent.

-

Initiation of Reaction: Add the pre-formed catalyst solution to the indole solution. Then, add the β,γ-unsaturated α-keto ester (1.2 eq) dropwise at the specified reaction temperature (e.g., 0 °C or room temperature).

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Application in Cross-Coupling Reactions

This compound and its derivatives serve as effective ligands in nickel-catalyzed cross-coupling reactions. The electronic properties of the ligand can be tuned to enhance the catalytic activity and stability of the nickel catalyst in forming carbon-carbon and carbon-heteroatom bonds.

Data Presentation: Ni-Catalyzed Cross-Electrophile Coupling

The following table shows the performance of various substituted bipyridine ligands in a Ni-catalyzed cross-electrophile coupling reaction. While specific data for the dimethyl ester is limited in comparative studies, the data for related ligands highlight the importance of substitution on the bipyridine backbone.

| Ligand | Substituent | Yield (%) | Notes |

| 4,4'-di-tert-butyl-2,2'-bipyridine | 4,4'-tBu | High | Commonly used, generally effective |

| 6,6'-dimethyl-2,2'-bipyridine | 6,6'-Me | Variable | Steric hindrance can impact activity |

| 4,4'-bis(trifluoromethyl)-2,2'-bipyridine | 4,4'-CF₃ | Good | Electron-withdrawing groups can be beneficial |

Experimental Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction using a bipyridine ligand.

Materials:

-

NiCl₂(DME) or other Ni(II) precursor

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Aryl boronic acid

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the Ni(II) precursor (5 mol%), this compound (5 mol%), the aryl halide (1.0 eq), the aryl boronic acid (1.5 eq), and the base (2.0 eq).

-

Addition of Solvent: Add the degassed solvent to the flask.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

-

Monitoring the Reaction: Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Caption: Experimental workflow for the synthesis of the [Ru(bda)(py)₂] catalyst.

References

Application Notes and Protocols for Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a functionalized bipyridine ligand of significant interest in the field of coordination chemistry and materials science. Its structural features, including the chelating bipyridine core and the carboxylate groups, make it a promising candidate for incorporation into sensitizing dyes for Dye-Sensitized Solar Cells (DSSCs). The carboxylate moieties can serve as effective anchoring groups to the titanium dioxide (TiO₂) photoanode, facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band. The bipyridine unit is a well-established component of highly efficient ruthenium and other transition metal-based photosensitizers. This document provides a detailed overview of the proposed application of this compound in DSSCs, including hypothetical performance data, and detailed experimental protocols for the synthesis of a derived sensitizer and the fabrication of a DSSC device.

Principle of Operation in Dye-Sensitized Solar Cells

Dye-sensitized solar cells operate on the principle of photo-induced charge separation at the interface of a sensitizing dye and a wide-bandgap semiconductor. The key steps are as follows:

-

Light Absorption: A monolayer of a sensitizer dye, incorporating a ligand such as one derived from this compound, absorbs incident photons, leading to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the dye.

-

Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor. The carboxylate anchoring groups of the ligand ensure strong electronic coupling between the dye and the TiO₂ surface, which is crucial for efficient electron transfer.

-

Electron Transport: The injected electrons percolate through the interconnected TiO₂ nanoparticle network to the transparent conductive oxide (TCO) coated glass substrate (the photoanode).

-

External Circuit: The electrons travel through an external circuit, generating an electric current, and reach the counter electrode.

-

Dye Regeneration: The oxidized dye molecule is regenerated by accepting an electron from a redox mediator, typically an iodide/triiodide (I⁻/I₃⁻) couple, present in an electrolyte solution.

-

Redox Mediator Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is reduced back to its original state by the electrons from the external circuit, thus completing the cycle.

Data Presentation

The following table summarizes the hypothetical and expected photovoltaic performance parameters of a DSSC sensitized with a ruthenium-based dye incorporating a 2,2'-bipyridine-6,6'-dicarboxylic acid ligand, based on performance data from analogous bipyridine-dicarboxylate sensitizers.

| Sensitizer (Hypothetical) | Jsc (mA/cm²) | Voc (V) | FF (%) | η (%) |

| Ru(II)-[2,2'-bipyridine-6,6'-dicarboxylic acid]-based Dye | 12.5 - 15.5 | 0.65 - 0.75 | 65 - 75 | 6.0 - 8.5 |

| Reference: N719 Dye | 15.0 - 18.0 | 0.70 - 0.75 | 68 - 72 | 10.0 - 11.5 |

Note: Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, η = Power conversion efficiency. The presented data for the hypothetical dye are estimated based on typical performance ranges for ruthenium bipyridine sensitizers and are for comparative purposes.

Experimental Protocols

I. Synthesis of a Ruthenium Sensitizer Incorporating a 2,2'-bipyridine-6,6'-dicarboxylic acid ligand

This protocol describes a plausible synthesis route for a heteroleptic ruthenium(II) complex, a common type of sensitizer for DSSCs, using a ligand derived from this compound. The first step is the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid.

A. Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH), to the solution.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the 2,2'-bipyridine-6,6'-dicarboxylic acid.

-

Isolation: Collect the precipitate by filtration, wash with deionized water, and dry under vacuum.

B. Synthesis of the Ruthenium(II) Sensitizer

This procedure is adapted from the synthesis of similar heteroleptic ruthenium complexes.

-

Precursor Synthesis: Synthesize an appropriate ruthenium precursor, such as cis-[Ru(bpy)₂(Cl)₂] (where bpy is 2,2'-bipyridine), according to established literature procedures.

-

Ligand Exchange Reaction: In a suitable solvent such as N,N-dimethylformamide (DMF), react the ruthenium precursor with the synthesized 2,2'-bipyridine-6,6'-dicarboxylic acid.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and at an elevated temperature for several hours.

-

Purification: The resulting crude product is purified using column chromatography on silica gel or alumina to isolate the desired ruthenium sensitizer.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry to confirm its structure and purity.

II. Fabrication of a Dye-Sensitized Solar Cell

A. Preparation of the TiO₂ Photoanode

-